
1,12-Dodecanedioic-d20 Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of dodecanedioic acid involves several methods, including oxidation of cyclododecanone or hydrolysis of dodecanoyl chloride . These processes yield the desired compound with high purity. Researchers have explored alternative routes to improve efficiency and reduce environmental impact .
Aplicaciones Científicas De Investigación
Biotransformation and Synthesis
- Biotransformation using Microorganisms : DDA can be biologically synthesized using recombinant microorganisms like Saccharomyces cerevisiae. This method offers a sustainable alternative to chemical synthesis, with applications in refining wastewater from coconut factories (Buathong et al., 2019).
- Production from Plant-Oil Derivatives : Candida tropicalis has been used to convert plant-oil derivatives into DDA, highlighting a bio-based production route for green chemicals and renewable products (Funk et al., 2017).
Industrial Applications
- Polymer and Cosmetic Industries : DDA serves as a building block in the production of polymers, cosmetics, and pharmaceuticals. It's used in creating polyamides like nylon-6,12, which are used in heat and chemical-resistant applications (Cao et al., 2018).
- Nanotechnology : DDA derivatives, like 1,12-diascorbyl dodecanedioate, form nanotubes in water, with potential applications in materials science and nanotechnology (Ambrosi et al., 2006).
Purification and Crystallization
- Molecular Distillation : A novel purification process for DDA involves recrystallization followed by molecular distillation, significantly improving the purity of the product (Yu et al., 2015).
Biological Metabolism
- Hepatic Metabolism in Rats : Studies have explored the metabolism of DDA in rat livers, providing insights into how medium-chain dicarboxylic acids are processed in vivo (Cerdán et al., 1988).
Polymer Synthesis and Properties
- Aliphatic-Aromatic Random Copolymers : DDA is used to enhance the thermal and mechanical properties of poly(butylene 1,12-dodecanedioate) by creating aliphatic-aromatic random copolymers (Berti et al., 2008).
Rubber and Materials Science
- Crosslinking of Rubber : DDA has been studied for its role in the crosslinking of epoxidized natural rubber, providing insights into rubber processing and materials science (Pire et al., 2012).
Mecanismo De Acción
Target of Action
Dodecanedioic acid-d20, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuteriododecanedioic acid or 1,12-Dodecanedioic-d20 Acid, is a dicarboxylic acid . It is an α,ω-dicarboxylic acid that is dodecane in which the methyl groups have been oxidised to the corresponding carboxylic acids
Mode of Action
It is known that dodecanedioic acid-d20 is an α,ω-dicarboxylic acid, suggesting that it may interact with its targets through carboxylic acid functional groups .
Biochemical Pathways
Dodecanedioic acid-d20 is involved in various biochemical pathways. For instance, it has been shown to be produced from linoleic acid based on the lipoxygenase pathway in plants . This pathway involves multiple enzymes, including lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and unidentified double-bond reductase .
Pharmacokinetics
The pharmacokinetics of Dodecanedioic acid-d20 have been investigated in male Wistar rats through intravenous bolus injection . Plasma samples were collected at various time points and analyzed using an improved high-performance liquid chromatographic method to measure Dodecanedioic acid-d20 and its hydrolysis product, nonesterified Dodecanedioic acid . The urinary excretion of Dodecanedioic acid-d20 over 24 hours was found to be minimal .
Result of Action
Dodecanedioic acid-d20 is a dicarboxylic acid, suggesting that it may have roles in various biological processes, such as energy production and lipid metabolism .
Action Environment
The action, efficacy, and stability of Dodecanedioic acid-d20 can be influenced by various environmental factors. For instance, the production of Dodecanedioic acid-d20 from renewable linoleic acid has been shown to be influenced by the reaction conditions
Análisis Bioquímico
Biochemical Properties
1,12-Dodecanedioic-d20 Acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are involved in the β-oxidation pathway. These interactions facilitate the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of deuterium atoms in this compound allows researchers to trace these metabolic pathways with high precision .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism. By activating PPARs, this compound can enhance the expression of genes that promote fatty acid oxidation and energy expenditure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. Additionally, this compound can inhibit the activity of certain enzymes involved in lipid synthesis, thereby reducing the accumulation of fatty acids in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of PPARs and continued enhancement of fatty acid oxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic rate and improve fatty acid oxidation without causing adverse effects. At high doses, this compound may lead to toxicity and adverse effects, such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation pathway and the citric acid cycle. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which facilitate the breakdown of fatty acids into acetyl-CoA. This process is crucial for energy production and maintaining metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the mitochondria, where it can participate in metabolic reactions. The deuterium labeling of this compound allows for precise tracking of its distribution within the body .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its effects on fatty acid oxidation and energy production. The compound may also be found in other subcellular compartments, such as the peroxisomes, where it can participate in additional metabolic processes. Targeting signals and post-translational modifications help direct this compound to these specific compartments .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuteriododecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-KHKAULECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583748 | |
| Record name | (~2~H_20_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89613-32-1 | |
| Record name | (~2~H_20_)Dodecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89613-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)


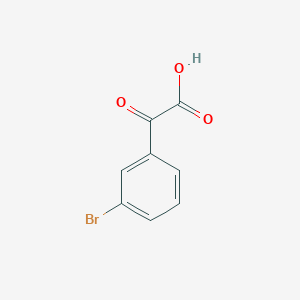


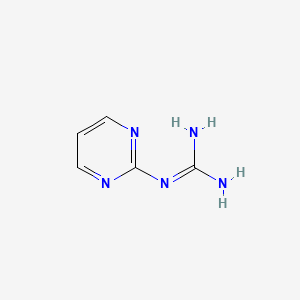
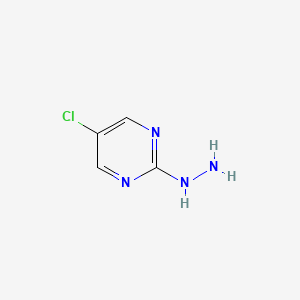
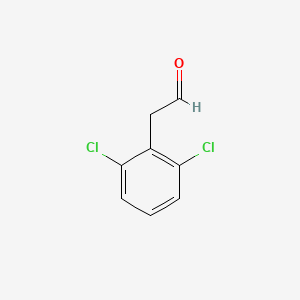
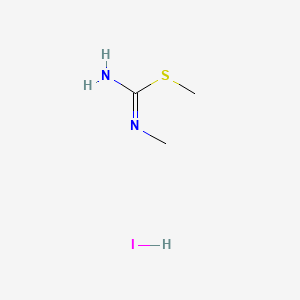
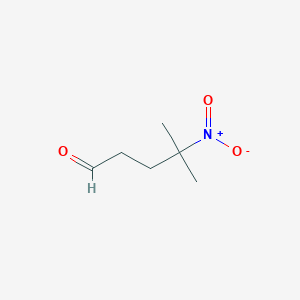

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)
